molecular formula C10H10F3NO3 B11753732 2-Methoxy-1-(5-methoxy-2-(trifluoromethyl)pyridin-4-yl)ethan-1-one

2-Methoxy-1-(5-methoxy-2-(trifluoromethyl)pyridin-4-yl)ethan-1-one

Cat. No.: B11753732
M. Wt: 249.19 g/mol
InChI Key: ULZFCESOIHAUOY-UHFFFAOYSA-N
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Description

2-Methoxy-1-(5-methoxy-2-(trifluoromethyl)pyridin-4-yl)ethan-1-one is a chemical compound characterized by its unique structure, which includes a pyridine ring substituted with methoxy and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-1-(5-methoxy-2-(trifluoromethyl)pyridin-4-yl)ethan-1-one typically involves multi-step organic reactions. One common method includes the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of laboratory-scale synthetic routes. The use of continuous flow reactors and advanced purification techniques can enhance yield and purity, making the process more efficient and scalable.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-1-(5-methoxy-2-(trifluoromethyl)pyridin-4-yl)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products Formed

The products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Mechanism of Action

The mechanism of action of 2-Methoxy-1-(5-methoxy-2-(trifluoromethyl)pyridin-4-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The presence of the trifluoromethyl group enhances its binding affinity to certain enzymes and receptors, potentially leading to inhibitory or modulatory effects .

Comparison with Similar Compounds

Similar Compounds

    2-Methoxy-5-(trifluoromethyl)pyridine: Shares a similar pyridine ring structure but lacks the ethanone group.

    1-(5-Methoxy-2-(trifluoromethyl)pyridin-4-yl)ethanone: Similar structure but with different substituents on the pyridine ring.

Uniqueness

The unique combination of methoxy and trifluoromethyl groups in 2-Methoxy-1-(5-methoxy-2-(trifluoromethyl)pyridin-4-yl)ethan-1-one imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C10H10F3NO3

Molecular Weight

249.19 g/mol

IUPAC Name

2-methoxy-1-[5-methoxy-2-(trifluoromethyl)pyridin-4-yl]ethanone

InChI

InChI=1S/C10H10F3NO3/c1-16-5-7(15)6-3-9(10(11,12)13)14-4-8(6)17-2/h3-4H,5H2,1-2H3

InChI Key

ULZFCESOIHAUOY-UHFFFAOYSA-N

Canonical SMILES

COCC(=O)C1=CC(=NC=C1OC)C(F)(F)F

Origin of Product

United States

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